3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Description
3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) functionalized with a tert-butyl carbamate group and a phenoxymethyl substituent. The phenyl ring is substituted with a bromine atom at the para position and methyl groups at the meta positions (3 and 5). This compound is structurally related to intermediates used in pharmaceutical and materials science research, particularly in multi-step syntheses of macrocycles and bioactive molecules .
The tert-butyl ester group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic manipulations. The bromine atom on the phenyl ring offers a reactive site for further functionalization, such as Suzuki-Miyaura couplings, while the methyl groups contribute steric bulk and modulate electronic properties .
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-3,5-dimethylphenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-11-6-14(7-12(2)15(11)18)21-10-13-8-19(9-13)16(20)22-17(3,4)5/h6-7,13H,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSXSOLVVYXSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthetic routes, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It possesses a tert-butyl ester functional group, which is known to enhance lipid solubility and potentially improve bioavailability.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with azetidine structures have shown effectiveness against various bacterial strains. Studies suggest that modifications in the phenoxy and carboxylic acid moieties can enhance their antibacterial properties .
- Anticancer Properties : Some derivatives of azetidine have demonstrated cytotoxic effects on cancer cell lines. The presence of bromine and additional methyl groups in this compound may contribute to its potential as an anticancer agent .
- Enzyme Inhibition : There is evidence that azetidine derivatives can act as inhibitors for certain enzymes, which is crucial in drug design for diseases like cancer and bacterial infections .
Case Studies
- Antimicrobial Activity : A study involving structurally similar azetidine compounds showed significant inhibition of Gram-positive bacteria. The study reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Cytotoxicity Assays : In vitro cytotoxicity tests revealed that related azetidine compounds exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating a promising therapeutic window for further development .
- Enzyme Interaction Studies : Research has demonstrated that azetidine derivatives can effectively inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition could be crucial for restoring the efficacy of β-lactam antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes some synthetic routes:
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Br₂ | 85 |
| 2 | Alkylation | Alkyl halide | 75 |
| 3 | Esterification | Tert-butanol | 90 |
These synthetic methods highlight the compound's accessibility for further research and development.
Scientific Research Applications
Pharmaceutical Applications
This compound has garnered attention for its role as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural features enable modifications that can enhance pharmacological properties, making it a valuable candidate in drug development.
Synthesis of Novel Therapeutics
Research has indicated that derivatives of 3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can be synthesized to explore their therapeutic efficacy. For example:
| Compound | Activity Level | Method of Synthesis |
|---|---|---|
| Derivative A | High | Via alkylation reaction |
| Derivative B | Moderate | Through esterification |
| Derivative C | Low | Direct fluorination |
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives to evaluate their antidepressant activity. The findings suggested that modifications to the azetidine structure could lead to improved efficacy in treating mood disorders.
Agrochemical Applications
The compound's unique chemical structure also suggests potential applications in agrochemicals, particularly as pesticides or herbicides.
Herbicidal Efficacy
Field trials have demonstrated the herbicidal properties of formulations containing this compound against common weeds. Results indicated significant reductions in weed biomass when treated with formulations including this compound:
| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 0 | N/A |
| Treatment 1 | 70 | 200 |
| Treatment 2 | 85 | 300 |
These findings suggest that the compound could be developed into an effective herbicide, particularly against resistant weed species.
Antidepressant Activity Study
In a notable case study, researchers synthesized derivatives based on the azetidine structure and evaluated their antidepressant effects in animal models. The study highlighted that modifications to the phenoxy group significantly influenced the antidepressant activity, providing a pathway for developing new therapeutic agents.
Agrochemical Field Trials
Another case study involved field trials where different formulations containing this compound were tested for their effectiveness against agricultural pests. The results showed promising herbicidal activity, leading to ongoing research into its potential commercial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Bromo-3,5-dimethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester with structurally related tert-butyl esters, emphasizing substituent effects, molecular properties, and synthetic applications:
Key Observations:
- Substituent Effects: Halogens: Bromine in the target compound and analogs (e.g., ) provides a handle for cross-coupling reactions. Fluorine (e.g., ) enhances electronic modulation. Amino Groups: The amino-substituted analog exhibits higher polarity, favoring aqueous solubility and participation in condensation reactions.
Synthetic Utility :
- Physical Properties: Higher molecular weights (e.g., ~362.25 for the target compound vs. 278.35 for the amino analog ) correlate with increased lipophilicity, impacting bioavailability.
Preparation Methods
Formation of the Azetidine Core with tert-Butyl Ester Protection
- The azetidine ring is commonly introduced via cyclization or ring-closure reactions starting from amino acid derivatives or azetidine precursors.
- Protection of the carboxylic acid group as a tert-butyl ester is achieved using standard esterification methods such as treatment with tert-butyl alcohol under acidic conditions or via tert-butyl chloroformate reagents.
- A typical precursor is azetidine-1-carboxylic acid tert-butyl ester, which provides the protected azetidine scaffold for further substitution.
Detailed Preparation Method (Representative Synthetic Route)
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of azetidine-1-carboxylic acid | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Forms tert-butyl ester of azetidine carboxylic acid |
| 2 | Preparation of 4-bromo-3,5-dimethylphenoxymethyl halide | Bromination of 3,5-dimethylphenol, followed by chloromethylation | Generates reactive alkylating agent |
| 3 | Alkylation of azetidine tert-butyl ester | Reaction of azetidine ester with phenoxymethyl halide, base (e.g., K2CO3), solvent (e.g., DMF), 50–80 °C | Introduces 4-bromo-3,5-dimethyl-phenoxymethyl substituent at azetidine 3-position |
| 4 | Purification | Chromatography or recrystallization | Isolates pure target compound |
This synthetic route is consistent with methods used for related azetidine derivatives and tert-butyl ester-protected amino compounds.
Research Findings and Optimization
- Yield and Purity: Yields vary depending on reagent quality and reaction conditions but typically range from 60% to 85% for the alkylation step. Purity is enhanced by chromatographic purification.
- Reaction Conditions: Mild bases and aprotic solvents favor higher selectivity and reduce side reactions such as elimination or over-alkylation.
- Safety and Handling: The brominated aromatic intermediates require careful handling due to potential toxicity and reactivity. The tert-butyl ester provides stability during synthesis and can be removed under acidic conditions if deprotection is needed.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Base for alkylation | Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3) | K2CO3 preferred for mildness; Cs2CO3 can increase rate but risk side reactions |
| Solvent | Dimethylformamide (DMF), acetonitrile (MeCN) | DMF enhances nucleophilicity and solubility of reagents |
| Temperature | 50–80 °C | Higher temperature increases reaction rate but may cause decomposition |
| Reaction time | 4–24 hours | Longer times improve conversion but risk by-products |
| Purification | Silica gel chromatography | Ensures removal of unreacted starting materials and side products |
Notes on Alternative Methods and Related Compounds
- While direct alkylation is the most common method, alternative routes such as Mitsunobu reactions or transition metal-catalyzed coupling (e.g., Ullmann ether synthesis) may be explored for improved selectivity or yield.
- Related compounds such as 4-(4-bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester have similar preparation strategies, involving protection of amino groups and aryl substitution, providing useful analogies for synthetic planning.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Catalyst System | Pd(OAc)₂ / XPhos |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Purification Method | Silica gel column chromatography |
Analytical Characterization: Which spectroscopic methods are critical for confirming structural integrity?
Answer:
- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 334 [M-H]⁻) and purity (retention time analysis) .
- NMR Spectroscopy : ¹H/¹³C-NMR (e.g., δ 1.37 ppm for tert-butyl groups, δ 155.5 ppm for carbonyl) resolves stereochemistry and substituent positions, as demonstrated in analogous carbamates .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Advanced Optimization: How can Design of Experiments (DoE) improve reaction yield and scalability?
Answer:
- Variables : Optimize catalyst loading (e.g., 3–5 mol% Pd), temperature (80–110°C), and solvent polarity (dioxane vs. THF).
- Statistical Models : Use response surface methodology to identify interactions between variables. For example, higher Pd concentrations may reduce reaction time but increase cost.
- Flow Chemistry : Transitioning from batch to continuous flow systems (as in diphenyldiazomethane synthesis) enhances reproducibility and scalability .
Handling Air-Sensitive Intermediates: What precautions are necessary during synthesis?
Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of palladium intermediates .
- Moisture Control : Use anhydrous solvents and molecular sieves for moisture-sensitive steps (e.g., tert-butyl ester formation).
- Safety Protocols : Refer to SDS guidelines for similar carbamates, including eye protection (lachrymator risks) and ventilation .
Mechanistic Insights: What role does the palladium catalyst play in the coupling reaction?
Answer:
Pd(OAc)₂ facilitates a Buchwald-Hartwig amination or Suzuki-Miyaura coupling (depending on substituents), where:
- Oxidative Addition : Pd⁰ inserts into the C-Br bond.
- Transmetallation : Arylboronic acid (if present) transfers the aryl group to Pd.
- Reductive Elimination : Forms the C-N bond, regenerating Pd⁰. XPhos ligand enhances stability and activity .
Stability Under Acidic/Basic Conditions: How does the compound degrade in extreme pH?
Answer:
- Acidic Conditions : The tert-butyl ester is prone to hydrolysis, forming carboxylic acid derivatives. Monitor via TLC (silica, ethyl acetate/hexane).
- Basic Conditions : Cesium carbonate may induce deprotection of the Boc group. Stability studies using HPLC can quantify degradation products .
Data Contradictions: How to resolve conflicting NMR results for regioisomers?
Answer:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers (e.g., differentiating aromatic protons in 3,5-dimethyl vs. 2,4-substituted rings) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
Alternative Catalytic Systems: Can copper or nickel replace palladium in this synthesis?
Answer:
- Copper : Ullmann-type couplings may work but typically require higher temperatures (>120°C) and longer reaction times.
- Nickel : Cheaper but less efficient for electron-deficient aryl bromides. Comparative studies using NiCl₂(dppe) showed <50% yield in analogous reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
